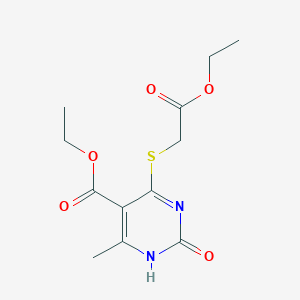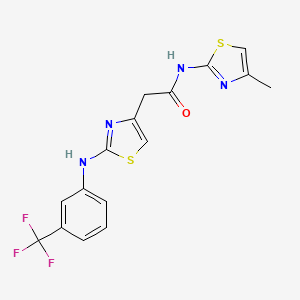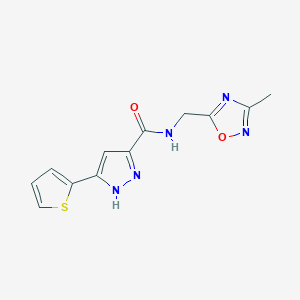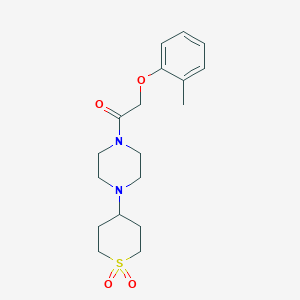
2-benzyl-5-bromopyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzyl-5-bromopyridazin-3(2H)-one, also known as 5-bromo-2-benzylpyridazin-3(2H)-one, is an organic compound with the molecular formula C10H9BrN2O. It is an aromatic heterocyclic compound with a pyridazinone ring system, containing a benzyl group and a bromine atom. 5-bromo-2-benzylpyridazin-3(2H)-one is an important intermediate for the synthesis of various pharmaceuticals, including drugs for the treatment of cancer, cardiovascular diseases, and inflammatory disorders.
Scientific Research Applications
Synthesis and Chemical Reactivity
Selective Bromine-Magnesium Exchange : A study by Verhelst et al. (2011) focused on achieving selective bromine-magnesium exchange in 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, a variant of 2-benzyl-5-bromopyridazin-3(2H)-one. This process enables the synthesis of diverse pyridazin-3(2H)-one derivatives.
Nucleophilic Substitution of Hydrogen (SNH) : Another study by Verhelst et al. (2011) explored reactions involving 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents, leading to the formation of pyridazin-3(2H)-ones with substituted positions, demonstrating a novel method of chemical transformation.
Eco-friendly Synthesis of Heterocycles : Sung et al. (2013) Sung et al., 2013 demonstrated an eco-friendly synthesis method for heterocycles using 2-acylpyridazin-3(2H)-ones, highlighting the green chemistry potential of these compounds.
Structural Analysis and Applications
X-ray Structural Analysis : Hwang et al. (2010) Hwang et al., 2010 conducted X-ray structural investigations on a compound structurally similar to 2-benzyl-5-bromopyridazin-3(2H)-one, providing insights into the molecular structure and potential applications in material sciences.
Crystal Structure and Molecular Interactions : Another study by Hwang et al. (2017) Hwang et al., 2017 focused on the synthesis and molecular structure of benzyl derivatives of triazinones, contributing to the understanding of intermolecular interactions and crystal packing in such compounds.
Synthetic Applications and Methodologies
Functionalized Pyridazin-3(2H)-ones Synthesis : Ryabtsova et al. (2009) Ryabtsova et al., 2009 investigated halogen-magnesium exchange reactions for the functionalization of pyridazin-3(2H)-one cores, contributing to the development of new synthetic methodologies for these compounds.
Palladium-Catalyzed Cross-Coupling Reactions : Estevez et al. (1999) Estevez et al., 1999 explored the synthesis of pyridazin-3-ones via Palladium-catalyzed cross-coupling, demonstrating a method for the efficient synthesis of these compounds.
properties
IUPAC Name |
2-benzyl-5-bromopyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVRNFFEITIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)

![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)
![(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2831466.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)

![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)

